PECVD Tantalum Film Step Coverage: TaBr5 Achieves 2.4× the Conformality of TaCl5 on High-Aspect-Ratio Features
In a direct head-to-head comparison under identical PECVD reactor conditions (Table 3 of US 6,900,129 B2), TaBr5-derived tantalum films deposited on 200 mm Si/SiO2 substrates with 3:1 aspect ratio features yielded step coverage values of 0.50 and 0.58, compared to 0.24 for TaCl5-derived films and 0.4–0.5 for TaF5-derived films [1]. Step coverage is defined as the ratio of film thickness at the bottom of the feature to film thickness on the substrate surface. The TaBr5 process thus provides approximately 2.1–2.4× the bottom coverage of the TaCl5 process, which is critical for void-free filling of narrow trenches and vias in damascene interconnect architectures.
| Evidence Dimension | PECVD Ta film step coverage (bottom thickness / surface thickness) on 3:1 aspect ratio features |
|---|---|
| Target Compound Data | TaBr5: step coverage = 0.50 (at 375 °C, 100 W RF, 1 Torr) and 0.58 (at 430 °C, 100 W RF, 1 Torr) |
| Comparator Or Baseline | TaCl5: step coverage = 0.24 (at 350 °C, 200 W RF, 1 Torr); TaF5: step coverage = 0.40 (at 375 °C, 200 W RF, 1 Torr) and 0.50 (at 440 °C, 100 W RF, 1 Torr) |
| Quantified Difference | TaBr5 vs. TaCl5: 0.50–0.58 vs. 0.24 (TaBr5 step coverage is 108–142% higher); TaBr5 vs. TaF5: comparable at optimized conditions, but TaBr5 maintains >0.50 step coverage over a wider temperature range |
| Conditions | PECVD, 200 mm Si and SiO2 substrates, substrate temperature 350–440 °C, process pressure 1 Torr, TaX5 flow 5–14 sccm, H2 flow 7 slm, RF power 100–200 W, 3:1 aspect ratio structures |
Why This Matters
For procurement decisions in semiconductor barrier/liner applications, TaBr5 is the preferred tantalum halide precursor when conformality in high-aspect-ratio features (>3:1) is the primary specification, as it outperforms TaCl5 by more than a factor of two in bottom step coverage under comparable process conditions.
- [1] Hautala, J.J.; Westendorp, J.F.M. CVD of Tantalum and Tantalum Nitride Films from Tantalum Halide Precursors. U.S. Patent 6,900,129 B2, issued May 31, 2005, Table 3 and col. 9, lines 30–67. (Tokyo Electron Limited). View Source
